1-(3,4-Dihydroisoquinolin-5-yl)-4-methylpiperazin-2-one
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Overview
Description
1-(3,4-Dihydroisoquinolin-5-yl)-4-methylpiperazin-2-one is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1-(3,4-Dihydroisoquinolin-5-yl)-4-methylpiperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the Bischler-Napieralski reaction, which is used to form the isoquinoline ring system. This reaction involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The resulting 1-substituted 3,4-dihydroisoquinoline can then be further functionalized to introduce the piperazine moiety and the methyl group at the appropriate positions .
Chemical Reactions Analysis
1-(3,4-Dihydroisoquinolin-5-yl)-4-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Scientific Research Applications
1-(3,4-Dihydroisoquinolin-5-yl)-4-methylpiperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroisoquinolin-5-yl)-4-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(3,4-Dihydroisoquinolin-5-yl)-4-methylpiperazin-2-one can be compared with other isoquinoline derivatives, such as:
Papaverine: An isoquinoline alkaloid used as a vasodilator.
Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.
Tetrahydroisoquinoline: A structural analog with various biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine moiety, which can impart distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H17N3O |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-(3,4-dihydroisoquinolin-5-yl)-4-methylpiperazin-2-one |
InChI |
InChI=1S/C14H17N3O/c1-16-7-8-17(14(18)10-16)13-4-2-3-11-9-15-6-5-12(11)13/h2-4,9H,5-8,10H2,1H3 |
InChI Key |
HBMRMVCKNBYPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(=O)C1)C2=CC=CC3=C2CCN=C3 |
Origin of Product |
United States |
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